molecular formula C20H25ClN2O4S B13368069 1-[(4-Chloro-3-ethoxyphenyl)sulfonyl]-4-(2-ethoxyphenyl)piperazine

1-[(4-Chloro-3-ethoxyphenyl)sulfonyl]-4-(2-ethoxyphenyl)piperazine

Cat. No.: B13368069
M. Wt: 424.9 g/mol
InChI Key: FZVYNHWDJLHQMR-UHFFFAOYSA-N
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Description

1-[(4-Chloro-3-ethoxyphenyl)sulfonyl]-4-(2-ethoxyphenyl)piperazine is a complex organic compound that belongs to the class of piperazine derivatives. Piperazines are known for their wide range of biological and pharmaceutical activities. This particular compound is characterized by the presence of a sulfonyl group attached to a piperazine ring, with chloro and ethoxy substituents on the phenyl rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-Chloro-3-ethoxyphenyl)sulfonyl]-4-(2-ethoxyphenyl)piperazine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step involves an aza-Michael addition between the diamine and the in situ generated sulfonium salt .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-[(4-Chloro-3-ethoxyphenyl)sulfonyl]-4-(2-ethoxyphenyl)piperazine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic aromatic substitution can yield various substituted derivatives, while oxidation and reduction can lead to changes in the functional groups present on the molecule.

Scientific Research Applications

1-[(4-Chloro-3-ethoxyphenyl)sulfonyl]-4-(2-ethoxyphenyl)piperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(4-Chloro-3-ethoxyphenyl)sulfonyl]-4-(2-ethoxyphenyl)piperazine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(4-Chloro-3-ethoxyphenyl)sulfonyl]-4-(2-ethoxyphenyl)piperazine is unique due to its specific combination of chloro and ethoxy substituents on the phenyl rings, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C20H25ClN2O4S

Molecular Weight

424.9 g/mol

IUPAC Name

1-(4-chloro-3-ethoxyphenyl)sulfonyl-4-(2-ethoxyphenyl)piperazine

InChI

InChI=1S/C20H25ClN2O4S/c1-3-26-19-8-6-5-7-18(19)22-11-13-23(14-12-22)28(24,25)16-9-10-17(21)20(15-16)27-4-2/h5-10,15H,3-4,11-14H2,1-2H3

InChI Key

FZVYNHWDJLHQMR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)Cl)OCC

Origin of Product

United States

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